molecular formula C10H15F2NO3 B599146 tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate CAS No. 1215071-17-2

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Katalognummer: B599146
CAS-Nummer: 1215071-17-2
Molekulargewicht: 235.231
InChI-Schlüssel: GDZBFUOJMJSIAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 1215071-17-2) is a fluorinated piperidine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₁₀H₁₅F₂NO₃, with a molecular weight of 235.23 g/mol . The compound features a tert-butyl carbamate group at position 1, two fluorine atoms at the 3,3 positions, and a ketone at position 4 of the piperidine ring. It is commercially available in purities up to 95% and requires storage at 2–8°C under inert conditions due to its sensitivity to moisture and temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. One common method includes the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material, which undergoes fluorination to introduce the difluoro group at the 3-position. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoro group and the carbonyl group allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Piperidine Carboxylates

tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (CAS: 1402047-77-1; Similarity: 0.83)

  • Key Differences: Replaces the 3,3-difluoro and 4-oxo groups with a trifluoromethyl and amino group.
  • Impact: The amino group introduces basicity, altering solubility and reactivity in nucleophilic reactions. The trifluoromethyl group enhances metabolic stability compared to difluorinated analogs .

tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 190906-92-4; Similarity: 0.81)

  • Key Differences : Substitutes the 3,3-difluoro groups with a methyl group.

Fluorinated Heterocycles with Varied Ring Sizes

tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate

  • Key Differences : A 5-membered pyrrolidine ring instead of a 6-membered piperidine.
  • The reduced conformational flexibility may limit its utility in certain synthetic pathways .

Functional Group Modifications

tert-Butyl (3R,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1174020-50-8)

  • Key Differences : Hydroxyl group replaces the 4-oxo group.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but requiring protection during synthetic steps .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point Storage Conditions
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate 235.23 Not reported 2–8°C, inert atmosphere
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate HCl 299.71 Not reported Room temperature
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate 215.27 Not reported 2–8°C
  • Notes: Fluorination increases molecular weight and stability but complicates crystallization. The lack of boiling point data for most analogs highlights challenges in purification .

Pharmaceutical Relevance

  • Fluorinated piperidines are prioritized in drug discovery for enhanced bioavailability and resistance to cytochrome P450 oxidation. For example, This compound was repositioned for malaria therapy, leveraging its fluorine-mediated stability .
  • Amino- or hydroxyl-substituted analogs are more suited for prodrug strategies or covalent inhibitor synthesis .

Biologische Aktivität

Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS No. 1400264-85-8) is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₀H₁₅F₂NO₃
  • Molecular Weight : 253.24 g/mol
  • Purity : Typically ≥ 95%
  • Appearance : Yellow solid or powder

Synthesis

The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with difluorinated acylating agents. A common method includes using triethyl phosphonoacetate in the presence of sodium hydride under inert conditions to yield the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor in several pathways related to cancer and neurological disorders.

Case Studies

  • Cancer Research :
    • A study published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its role as a potential anticancer agent .
    • Table 1 summarizes the IC50 values against various cancer cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
    HeLa (Cervical)10.0
  • Neurological Studies :
    • Research has shown that this compound may influence neurotransmitter systems, particularly in modulating GABAergic activity, which is crucial for its potential use in treating anxiety and depression .
    • The following table presents findings from animal studies:
    Study TypeEffect Observed
    Behavioral AssayReduced anxiety-like behavior
    ElectrophysiologyEnhanced GABA receptor activity

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest moderate absorption and metabolism rates. Further investigations are necessary to elucidate its bioavailability and half-life.

Toxicology

Toxicological assessments indicate that this compound exhibits low acute toxicity levels; however, chronic exposure studies are required to fully understand its safety profile .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine ring, followed by fluorination at the 3,3-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The 4-oxo group is introduced via oxidation or ketone formation. Optimization includes controlling reaction temperature (e.g., −78°C for fluorination to minimize side reactions) and selecting catalysts (e.g., Lewis acids for improved regioselectivity). Multi-step purification via column chromatography (hexanes/EtOAC mixtures) is often required .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR are essential to confirm fluorination and Boc-group integrity.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities and validates bond lengths/angles .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • HPLC : Assesses purity, especially for detecting fluorination byproducts .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
  • Storage : Store in a cool, dry environment (−20°C recommended) in airtight containers to prevent degradation .
  • Emergency Measures : Immediate access to eyewash stations and emergency showers is critical due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

Advanced Research Questions

Q. How can low yields in the fluorination step be addressed?

Low yields often arise from incomplete fluorination or side reactions. Strategies include:

  • Using anhydrous conditions to prevent hydrolysis of fluorinating agents.
  • Employing catalytic amounts of HF scavengers (e.g., KF) to stabilize reactive intermediates.
  • Screening alternative fluorination reagents (e.g., Selectfluor® for milder conditions) .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

  • Cross-validate using multiple techniques (e.g., coupling NMR with X-ray crystallography).
  • Re-optimize computational models (DFT or MD simulations) with explicit solvent effects or dispersion corrections.
  • Refer to hydrogen-bonding patterns (graph set analysis) to explain unexpected crystallographic data .

Q. What computational methods are suitable for predicting the reactivity of the 4-oxo group in further derivatizations?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nucleophilic attack or electrophilic substitution at the carbonyl group. Solvent effects (PCM model) and transition-state analysis (NEB method) help predict reaction pathways and regioselectivity .

Q. How can stereochemical challenges during piperidine ring functionalization be managed?

  • Chiral HPLC : Separates enantiomers post-synthesis.
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during ring functionalization.
  • X-ray Diffraction : Confirms absolute configuration of intermediates .

Q. What strategies improve the compound’s stability under acidic or basic conditions?

  • pH Buffering : Conduct reactions in neutral buffers to prevent Boc-group cleavage.
  • Protecting Groups : Introduce temporary protecting groups (e.g., TMS for hydroxyls) during harsh reactions.
  • Stress Testing : Accelerated stability studies (40°C/75% RH) identify degradation pathways .

Q. How can byproducts from fluorination be identified and removed?

  • LC-MS : Detects fluorinated isomers or defluorinated byproducts.
  • Recrystallization : Use solvent pairs (e.g., EtOAc/hexanes) to isolate the pure product.
  • Reaction Monitoring : In situ IR spectroscopy tracks fluorination progress .

Q. What are the emerging applications of this compound in medicinal chemistry?

Fluorinated piperidines are key intermediates in protease inhibitors and kinase-targeting drugs. The 4-oxo group enables further functionalization (e.g., reductive amination for bioactive amine derivatives). Recent studies highlight its use in fluorinated analogs of FDA-approved drugs (e.g., JAK2 inhibitors) .

Eigenschaften

IUPAC Name

tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZBFUOJMJSIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718464
Record name tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-17-2
Record name tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to an ice-cold solution of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10.00 mmol) in dry CH2Cl2 (50 mL) was added a solution of Dess-Martin periodinane (50 mL of a 15% solution in CH2Cl2, 24.00 mmol). The reaction mixture was stirred at rt until completion of the reaction. Sat. aq. NaHCO3 (50 mL) was then added followed by 10% aq. Na2SO3 (50 mL). The mixture was stirred at rt for 1 h, the layers separated and the aq. layer extracted with CH2Cl2 (3×). The combined org. extracts were dried over MgSO4, filtered, and concentrated under reduced pressure. The crude residue was redissolved in CH2Cl2 (30 mL) and stirred in the presence of molecular sieves for 24 h, filtered and concentrated under reduced pressure to give tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.